molecular formula C16H32N2O2 B15463484 Hexanamide, N,N'-1,4-butanediylbis- CAS No. 58962-41-7

Hexanamide, N,N'-1,4-butanediylbis-

Cat. No.: B15463484
CAS No.: 58962-41-7
M. Wt: 284.44 g/mol
InChI Key: UCXLOOLQHVMRBF-UHFFFAOYSA-N
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Description

Properties

CAS No.

58962-41-7

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

N-[4-(hexanoylamino)butyl]hexanamide

InChI

InChI=1S/C16H32N2O2/c1-3-5-7-11-15(19)17-13-9-10-14-18-16(20)12-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

UCXLOOLQHVMRBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCCNC(=O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Hexanamide, N,N'-1,4-butanediylbis-
  • CAS No.: 58962-41-7
  • Molecular Formula : C₁₆H₃₂N₂O₂
  • Structure : A diamide compound featuring two hexanamide moieties linked via a 1,4-butanediyl (-CH₂CH₂CH₂CH₂-) spacer .

Synthesis and Applications: This compound serves as a critical amide segment building block in the synthesis of polyester amide (PEA) block copolymers via melt polycondensation. It is reacted with 1,4-butanediol and dimethyl adipate to form polymers with tunable mechanical properties. The purity of this compound is crucial, as residual oligomers or unreacted 1,4-diaminobutane can lead to polymer discoloration .

Comparison with Structurally Similar Compounds

Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-)

  • CAS No.: CID 3059194
  • Molecular Formula : C₁₈H₂₀N₂O₄
  • Key Features :
    • Contains hydroxyl (-OH) groups on aromatic rings, enabling hydrogen bonding.
    • Higher polarity compared to Hexanamide, N,N'-1,4-butanediylbis-, influencing solubility in polar solvents.
    • Predicted collision cross-section (CCS) values for adducts range from 178.8–188.4 Ų .
Parameter Hexanamide, N,N'-1,4-butanediylbis- Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-)
Molecular Formula C₁₆H₃₂N₂O₂ C₁₈H₂₀N₂O₄
Functional Groups Aliphatic amide Aromatic amide, hydroxyl
Polarity Low High
Application Polymer synthesis Antioxidant/pharmaceutical research (DPPH assay)

Acetamide, N,N'-1,4-butanediylbis[2-chloro-]

  • CAS No.: 33619-34-0
  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Key Features :
    • Chlorine atoms on acetyl groups enhance electrophilicity, enabling nucleophilic substitution reactions.
    • Shorter carbon chain (C₈ vs. C₁₆) reduces flexibility in polymer applications.
    • Used in specialty chemical synthesis (e.g., crosslinking agents) .
Parameter Hexanamide, N,N'-1,4-butanediylbis- Acetamide, N,N'-1,4-butanediylbis[2-chloro-]
Reactivity Amide condensation Electrophilic substitution
Thermal Stability Moderate Lower (due to C-Cl bond lability)
Industrial Use Bulk polymer production Niche chemical intermediates

Butanamide, N,N'-1,4-butanediylbis[2,2,3,3,4,4,4-heptafluoro-]

  • CAS No.: Listed under OECD PFAS database (fluorinated compound)
  • Molecular Formula: Not explicitly stated; likely C₁₀H₁₀F₁₄N₂O₂ (estimated)
  • Key Features: Fluorinated side chains confer thermal/chemical resistance and hydrophobicity. Potential environmental persistence due to C-F bonds. Used in high-performance materials (e.g., coatings, electronics) .
Parameter Hexanamide, N,N'-1,4-butanediylbis- Fluorinated Butanamide
Thermal Stability Moderate (decomposes ~200–250°C) High (>300°C)
Environmental Impact Biodegradable Persistent (PFAS-related concerns)
Cost Low High

N,N'-1,4-Phenylenebis[3-oxo-butanamide]

  • CAS No.: 91697-01-7
  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Key Features :
    • Aromatic phenyl group increases rigidity and UV stability.
    • Ketone (3-oxo) groups enable conjugation in polymers.
    • Market data indicate use in dyes and advanced materials .
Parameter Hexanamide, N,N'-1,4-butanediylbis- N,N'-1,4-Phenylenebis[3-oxo-butanamide]
Rigidity Flexible (aliphatic spacer) Rigid (aromatic backbone)
UV Resistance Low High
Market Scope Broad (polymers) Specialized (dyes, electronics)

Research Findings and Trends

  • Polymer Science : Hexanamide, N,N'-1,4-butanediylbis- is favored for its balance of flexibility and processability in PEAs, whereas fluorinated and aromatic analogs target niche high-performance applications .
  • Biological Applications : Unlike MRS2578 (a P2RY6 antagonist with thiourea groups; CAS 157277-65-3), Hexanamide derivatives lack receptor-targeting moieties, limiting their pharmacological use .
  • Environmental Considerations : Fluorinated analogs face regulatory scrutiny due to PFAS persistence, driving demand for biodegradable alternatives like unmodified hexanamide-based polymers .

Q & A

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm backbone structure and substituents (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • FT-IR : Identifies amide linkages (1650 cm1^{-1}) and hydroxyl stretches (3200–3500 cm1^{-1}).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 412.1635 for C22_{22}H26_{26}N2_2O6_6) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

How can computational chemistry predict interactions of Hexanamide derivatives with biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to osteoclast-related proteins (e.g., NFATc1) using AutoDock Vina. Hydroxyl groups show strong hydrogen bonds with Arg438 and Glu444 residues .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS).
  • QSAR models : Correlate substituent electronegativity with inhibitory IC50_{50} values .

What structural features of Hexanamide, N,N'-1,4-butanediylbis- influence physicochemical properties?

Q. Basic

  • Amide linkages : Confer rigidity and resistance to enzymatic hydrolysis compared to ester analogs.
  • Butanediyl spacer : Balances flexibility and distance between aromatic groups, optimizing receptor binding.
  • Hydrophobic hexanoyl chains : Enhance lipid bilayer penetration but may reduce aqueous solubility .

What in vitro models study osteoclast inhibitory effects of Hexanamide derivatives?

Q. Advanced

  • Osteoclastogenesis assay : Differentiate RAW 264.7 macrophages with RANKL (50 ng/mL) and M-CSF (30 ng/mL) for 5 days.
  • TRAP staining : Quantify tartrate-resistant acid phosphatase+^+ multinucleated cells.
  • Dose-response analysis : BCPA (a Hexanamide analog) shows IC50_{50} = 12.5 µM via NFATc1 downregulation .

How do Hexanamide derivatives compare to other bis-amide compounds in physiological stability?

Q. Advanced

  • Hydrolysis resistance : Hexanamide’s aliphatic chains resist acidic/basic hydrolysis better than aromatic analogs (e.g., benzamide derivatives degrade at pH < 2).
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, outperforming shorter-chain bis-amides .
  • Comparative studies : N,N'-Butanediyl-bis-benzamide degrades 30% faster in simulated gastric fluid (pH 1.2) .

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